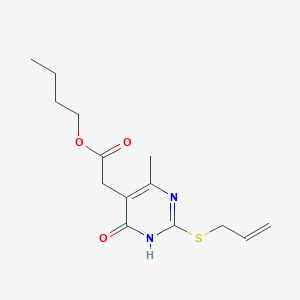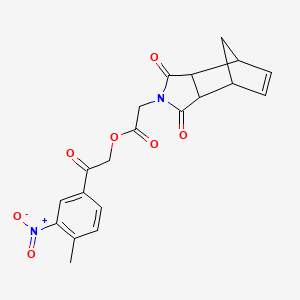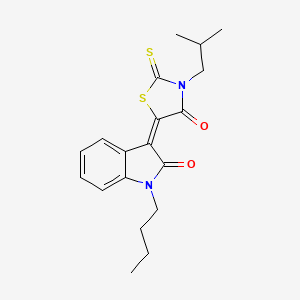![molecular formula C13H24N4O6 B11624661 2-[7-(2-Hydroxy-ethyl)-9,9-dimethyl-1,5-dinitro-3,7-diaza-bicyclo[3.3.1]non-3-yl]-ethanol](/img/structure/B11624661.png)
2-[7-(2-Hydroxy-ethyl)-9,9-dimethyl-1,5-dinitro-3,7-diaza-bicyclo[3.3.1]non-3-yl]-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[7-(2-HYDROXYETHYL)-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[331]NONAN-3-YL]ETHAN-1-OL is a complex organic compound characterized by its bicyclic structure This compound belongs to the class of bicyclo[33
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(2-HYDROXYETHYL)-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[3.3.1]NONAN-3-YL]ETHAN-1-OL involves multiple steps, starting from readily available precursors. One common method involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium catalyst. This reaction yields the desired compound with high efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-[7-(2-HYDROXYETHYL)-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[3.3.1]NONAN-3-YL]ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[7-(2-HYDROXYETHYL)-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[3.3.1]NONAN-3-YL]ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2-[7-(2-HYDROXYETHYL)-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[3.3.1]NONAN-3-YL]ETHAN-1-OL involves its interaction with specific molecular targets. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups.
9-azabicyclo[3.3.1]nonane derivatives: These compounds have a nitrogen atom in the bicyclic ring, similar to the target compound
Uniqueness
2-[7-(2-HYDROXYETHYL)-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[3.3.1]NONAN-3-YL]ETHAN-1-OL is unique due to its combination of hydroxyl, nitro, and diazabicyclo functional groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C13H24N4O6 |
|---|---|
Poids moléculaire |
332.35 g/mol |
Nom IUPAC |
2-[7-(2-hydroxyethyl)-9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethanol |
InChI |
InChI=1S/C13H24N4O6/c1-11(2)12(16(20)21)7-14(3-5-18)8-13(11,17(22)23)10-15(9-12)4-6-19/h18-19H,3-10H2,1-2H3 |
Clé InChI |
LWXSZFCFSJDMNV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(CN(CC1(CN(C2)CCO)[N+](=O)[O-])CCO)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethylpiperazin-1-yl)-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624579.png)
![4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11624589.png)
![{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11624592.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11624607.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B11624608.png)
![methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate](/img/structure/B11624611.png)
![Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl-](/img/structure/B11624612.png)
![1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11624619.png)
![Butyl [(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B11624627.png)


![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]acetohydrazide](/img/structure/B11624650.png)


